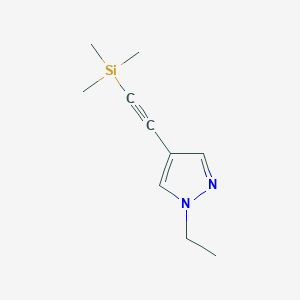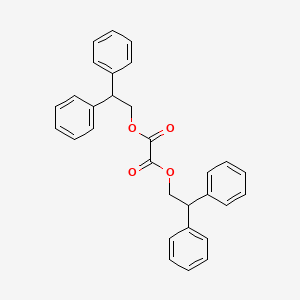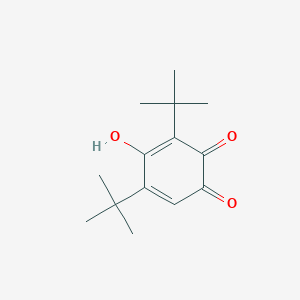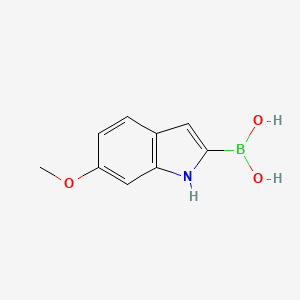
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate is a chemical compound with a unique structure that includes a cyclopropane ring, an ethyl ester group, and a cyclopentylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl alcohol in the presence of a catalyst to form ethyl cyclopropanecarboxylate. This intermediate is then reacted with cyclopentylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and amino group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyclopropanecarboxylate: Lacks the cyclopentylamino group, making it less versatile in certain reactions.
Cyclopropanecarboxylic acid: Does not have the ethyl ester group, affecting its reactivity and applications.
Cyclopentylamine: Lacks the cyclopropane ring and ethyl ester group, limiting its use in complex syntheses.
Uniqueness
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, an ethyl ester group, and a cyclopentylamino substituent. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
755039-57-7 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
ethyl 1-(cyclopentylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)11(7-8-11)12-9-5-3-4-6-9/h9,12H,2-8H2,1H3 |
Clé InChI |
CAPMPEAYJVUDTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)

![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)

![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)


![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)


